An In-depth Technical Guide to the Physicochemical Properties of 4-Acetyloxy Omeprazole
An In-depth Technical Guide to the Physicochemical Properties of 4-Acetyloxy Omeprazole
Introduction
4-Acetyloxy Omeprazole is a derivative of Omeprazole, a widely recognized proton pump inhibitor used in the management of acid-related gastrointestinal disorders. As a closely related compound and a potential impurity or metabolite, understanding the physicochemical properties of 4-Acetyloxy Omeprazole is of paramount importance for researchers, drug development professionals, and quality control scientists. This technical guide provides a comprehensive overview of the known and inferred physicochemical characteristics of 4-Acetyloxy Omeprazole, alongside detailed experimental protocols for its thorough characterization. The insights provided herein are grounded in established analytical principles and draw comparative data from its parent compound, Omeprazole, to offer a holistic understanding.
Core Physicochemical Properties
The fundamental physicochemical properties of a pharmaceutical compound dictate its behavior in various environments, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its stability and formulation requirements.
Chemical Structure and Identity
-
Chemical Name: 2-(((5-methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4-yl acetate
The structure of 4-Acetyloxy Omeprazole is characterized by the presence of an acetoxy group on the pyridine ring, distinguishing it from Omeprazole. This modification can be expected to influence its polarity, solubility, and metabolic stability.
Quantitative Data Summary
The following table summarizes the available and inferred physicochemical data for 4-Acetyloxy Omeprazole, with comparative values for Omeprazole provided for context.
| Property | 4-Acetyloxy Omeprazole | Omeprazole (for comparison) |
| Molecular Formula | C₁₈H₁₉N₃O₄S[1][3] | C₁₇H₁₉N₃O₃S[4] |
| Molecular Weight | 373.43 g/mol [1][3] | 345.42 g/mol [4] |
| Appearance | Brownish-Yellow Solid[3] | White to off-white crystalline powder[4] |
| Melting Point | 61-64°C[3] | ~156°C (with decomposition)[4][5] |
| Solubility | Soluble in DMSO and Methanol[3] | Soluble in DMSO (>19 mg/ml), ethanol (4.5 mg/ml), and sparingly in water (0.5 mg/ml).[4][6] |
| pKa | Not experimentally determined | pKa1 ≈ 7.1 (pyridine nitrogen), pKa2 ≈ 14.7 (benzimidazole nitrogen)[7] |
In-depth Analysis of Physicochemical Parameters
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. 4-Acetyloxy Omeprazole is reported to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[3] The introduction of the acetoxy group, which can undergo hydrolysis, may lead to a more complex solubility profile in aqueous media at different pH values compared to Omeprazole.
-
Expert Insight: The presence of the ester functional group in 4-Acetyloxy Omeprazole could potentially increase its lipophilicity compared to the hydroxyl group in its corresponding hydrolyzed form. However, its overall aqueous solubility is expected to be low, similar to Omeprazole.[4][6] A comprehensive solubility assessment across the physiological pH range (1.2-6.8) is crucial.
Dissociation Constant (pKa)
The pKa values of a molecule are fundamental to understanding its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. While the experimental pKa of 4-Acetyloxy Omeprazole has not been reported, we can infer its likely acidic and basic centers based on its structure and the known pKa values of Omeprazole.
-
Expert Insight: Omeprazole exhibits two pKa values, one for the protonated pyridine nitrogen (pKa1 ≈ 7.1) and another for the benzimidazole N-H proton (pKa2 ≈ 14.7).[7] It is anticipated that 4-Acetyloxy Omeprazole will have a similar pKa for the benzimidazole moiety. The pKa of the pyridine ring might be slightly altered due to the electronic effects of the acetoxy group.
Stability and Degradation Pathway
The stability of a pharmaceutical compound is a critical quality attribute. Omeprazole is notoriously unstable in acidic conditions, leading to complex degradation pathways.[8][9] It is highly probable that 4-Acetyloxy Omeprazole shares this instability.
-
Expert Insight: The degradation of Omeprazole in acidic media is a well-documented process involving the formation of a sulfenic acid and a sulfenamide intermediate.[10] The presence of the acetoxy group in 4-Acetyloxy Omeprazole introduces an additional site for potential hydrolysis, especially under acidic or basic conditions, which could lead to the formation of 4-Hydroxy Omeprazole as a primary degradation product, alongside the other known Omeprazole degradants. A comprehensive forced degradation study is essential to elucidate its specific degradation profile.
The following diagram illustrates a conceptual degradation pathway for 4-Acetyloxy Omeprazole.
Caption: Conceptual Degradation Pathways for 4-Acetyloxy Omeprazole.
Experimental Protocols for Physicochemical Characterization
To provide a complete and robust physicochemical profile of 4-Acetyloxy Omeprazole, a series of well-defined experimental protocols should be followed.
Workflow for Comprehensive Characterization
The following diagram outlines a logical workflow for the physicochemical characterization of 4-Acetyloxy Omeprazole.
Caption: Experimental Workflow for Physicochemical Characterization.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
-
Rationale: DSC provides a precise melting point and information on the thermal behavior of the compound, such as polymorphism or degradation upon melting.[11][12]
-
Protocol:
-
Accurately weigh 2-5 mg of 4-Acetyloxy Omeprazole into an aluminum DSC pan.
-
Hermetically seal the pan. An empty, sealed pan is used as a reference.
-
Place both pans in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the melting endotherm.
-
Equilibrium Solubility Determination (Shake-Flask Method)
-
Rationale: This is the gold standard method for determining the thermodynamic solubility of a compound in a given solvent system.[13][14]
-
Protocol:
-
Prepare a series of buffers with pH values ranging from 1.2 to 7.4.
-
Add an excess amount of 4-Acetyloxy Omeprazole to a known volume of each buffer in separate sealed vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge or filter the samples to remove undissolved solid.
-
Determine the concentration of 4-Acetyloxy Omeprazole in the supernatant using a validated analytical method, such as HPLC-UV.
-
pKa Determination by Potentiometric Titration
-
Rationale: Potentiometric titration is a direct and accurate method for determining the pKa of ionizable compounds by measuring pH changes upon the addition of a titrant.[15]
-
Protocol:
-
Dissolve a precisely weighed amount of 4-Acetyloxy Omeprazole in a suitable co-solvent/water mixture if aqueous solubility is low.
-
Place the solution in a thermostated vessel and immerse a calibrated pH electrode.
-
Titrate the solution with a standardized solution of HCl (for basic pKa) or NaOH (for acidic pKa).
-
Record the pH after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.
-
Forced Degradation and Stability-Indicating HPLC Method
-
Rationale: Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method that can separate the API from its degradation products.[16]
-
Protocol:
-
Stress Conditions:
-
Acidic: 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C).
-
Alkaline: 0.1 N NaOH at room temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Dry heat (e.g., 105°C) and in solution.
-
Photolytic: Exposure to UV and visible light as per ICH guidelines.
-
-
HPLC Method Development:
-
Develop a reverse-phase HPLC method capable of separating the intact 4-Acetyloxy Omeprazole from all observed degradation products. A C18 column with a gradient elution of a buffered mobile phase and an organic modifier is a common starting point.[17]
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
-
Degradant Identification:
-
Utilize LC-MS/MS to obtain the mass-to-charge ratio and fragmentation patterns of the degradation products to propose their structures.[9]
-
-
Conclusion
4-Acetyloxy Omeprazole, while structurally similar to Omeprazole, possesses unique physicochemical characteristics due to the presence of the acetoxy group. This guide has synthesized the available data and provided a framework for its comprehensive characterization. A thorough understanding of its solubility, pKa, and stability is crucial for its use as a reference standard, for monitoring its presence in drug products, and for any further development as a potential pharmaceutical agent. The provided experimental protocols offer a robust approach for researchers to generate the necessary data to fully elucidate the physicochemical profile of this important Omeprazole derivative.
References
-
ResearchGate. (n.d.). Omeprazole review: Physical and chemical properties, pharmacologycal activity, pharmacokinetics and preparations. Retrieved from [Link]
-
Taylor & Francis Online. (2025, March 28). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected physicochemical properties of omeprazole and diclofenac sodium. Retrieved from [Link]
-
ACS Publications. (n.d.). Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. Molecular Pharmaceutics. Retrieved from [Link]
-
Figshare. (2025, March 28). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Retrieved from [Link]
-
Glasgow Caledonian University. (n.d.). Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2025, November 14). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved from [Link]
-
European Pharmaceutical Review. (2005, November 11). Why is thermal analysis important to the industry?. Retrieved from [Link]
-
Impact Analytical. (n.d.). Thermal Analysis Techniques. Retrieved from [Link]
-
Chemcasts. (n.d.). omeprazole (CAS 73590-58-6) Properties | Density, Cp, Viscosity. Retrieved from [Link]
-
TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from [Link]
-
World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]
-
ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). omeprazole. Retrieved from [Link]
-
MDPI. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Retrieved from [Link]
-
Taylor & Francis. (n.d.). THERMAL ANALYSIS OF PHARMACEUTICALS. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
LCGC International. (n.d.). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Retrieved from [Link]
-
Farmacia Journal. (n.d.). STABILITY STUDY OF OMEPRAZOLE. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Omeprazole-impurities. Retrieved from [Link]
-
PharmaeliX. (2021, December 25). pKa Value Determination Guidance 2024. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. Retrieved from [Link]
-
Agilent. (2019, May 21). Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns. Retrieved from [Link]
-
Ovid. (n.d.). Analytical methodologies for the determination of omeprazole: An overview. Retrieved from [Link]
- Google Patents. (n.d.). RU2726320C1 - Method for determining omeprazole impurity components.
-
ResearchGate. (2025, August 9). Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. Retrieved from [Link]
-
Chromatography Today. (n.d.). Determination of pKa Values by Liquid Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 4-Acetyloxy Omeprazole Sulfone. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-Acetyloxy Omeprazole. Retrieved from [Link]
-
PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Acid–base chemistry of omeprazole in aqueous solutions. Retrieved from [Link]
-
CORE. (n.d.). Investigation of omeprazole stability in oral suspensions for pediatric use prepared extemporaneously from omeprazole capsules. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Stability study of omeprazole. Retrieved from [Link]
-
NIH. (2024, November 23). Experimental solubility of omeprazole in pure and ethanol-modified subcritical water. Retrieved from [Link]
-
PubChem. (n.d.). (r)-Omeprazole. Retrieved from [Link]
-
NIH. (n.d.). Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 4-Acetyloxy Omeprazole | 1246814-65-2 [amp.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chem-casts.com [chem-casts.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Thermal Analysis Techniques - www.impactanalytical.com [impactanalytical.com]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. tandf.figshare.com [tandf.figshare.com]
- 17. chromatographyonline.com [chromatographyonline.com]
